molecular formula C9H17NO B8188305 cis-5-Methoxy-octahydro-isoindole

cis-5-Methoxy-octahydro-isoindole

Cat. No.: B8188305
M. Wt: 155.24 g/mol
InChI Key: ITFYHTVVLZRFHI-WGTSGOJVSA-N
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Description

cis-5-Methoxy-octahydro-isoindole is a bicyclic organic compound characterized by a fully saturated isoindole core with a methoxy (-OCH₃) substituent at the 5th position and a cis stereochemical configuration. The octahydro framework indicates complete hydrogenation of the isoindole ring system, conferring unique conformational rigidity and stereochemical constraints. For instance, cyclization reactions of azidocinnamate esters (as described in ) often yield regioisomeric indole carboxylates, suggesting that similar methodologies may apply to the synthesis of this compound .

Properties

IUPAC Name

(3aR,7aS)-5-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h7-10H,2-6H2,1H3/t7-,8+,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFYHTVVLZRFHI-WGTSGOJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2CNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CC[C@@H]2CNC[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Tetrahydroisoindole Derivatives

The reduction of tetrahydroisoindole precursors represents a cornerstone for accessing cis-5-methoxy-octahydro-isoindole. A two-step protocol involves:

  • Hydroxylation of 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione using KMnO₄ under acidic conditions to yield cis-diol intermediates.

  • Methoxy Group Introduction via acetylation or direct alkylation. For example, treatment of 5,6-dihydroxy-hexahydro-isoindole-1,3-dione with methyl iodide in the presence of Ag₂O selectively installs the methoxy group at C5 .

Key Data:

SubstrateReagents/ConditionsYield (%)cis-Selectivity
4a (R = ethyl)KMnO₄, MgSO₄, −5°C, 36 h56>99%
4b (R = phenyl)KMnO₄, MgSO₄, −5°C, 36 h60>99%
5a (R = ethyl)AcCl, DCM, 12 h90100%

This method ensures high stereocontrol due to steric hindrance from the imide group, favoring anti-addition .

Asymmetric Reductive Amination

Industrial-scale synthesis often employs reductive amination of ketone precursors. The French patent FR2860230A1 details a Ru-catalyzed hydrogenation of phthalimide derivatives under mild conditions (60 bar H₂, 90°C), followed by stereospecific reduction using LiAlH₄ or Pd(OH)₂/HCOONH₄ . Methoxylation is achieved via nucleophilic substitution of intermediate epoxides with methanol.

Example Procedure:

  • Hydrogenate 2-carboxy-indole (IV) using [(p-cymene)RuCl₂]₂ at 90°C to yield cis-octahydro-isoindol-1-one (78%).

  • Reduce the ketone with Pd(OH)₂/HCOONH₄ in ethanol (quantitative yield).

  • Epoxidize with m-CPBA, then treat with NaOMe/MeOH to install the methoxy group .

Advantages:

  • Avoids harsh reagents like LiAlH₄.

  • Scalable to multi-kilogram batches.

Cycloaddition-Based Strategies

Cycloaddition reactions offer modular access to the isoindole core. The Diels-Alder reaction between furan derivatives and electron-deficient dienophiles (e.g., maleic anhydride) constructs the bicyclic framework, followed by methoxylation. A recent study demonstrated a [4+2] cycloaddition using 3-furyl-3-hydroxyisoindolinones and anilines catalyzed by chiral Brønsted acids (e.g., TRIP), achieving enantioselectivities up to 98% .

Reaction Scheme:

Furan+DienophileChiral AcidThis compound\text{Furan} + \text{Dienophile} \xrightarrow{\text{Chiral Acid}} \text{this compound}

Optimized Conditions:

  • Catalyst: TRIP (0.5 mol%)

  • Solvent: Toluene, −40°C

  • Yield: 85%, er: 99:1

Reductive Ring-Opening of Epoxyisoindoles

Epoxyisoindoles, derived from epoxidation of tetrahydroisoindoles, undergo reductive ring-opening with methanol. For instance, syn-4-ethyl-tetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione (7a) reacts with methanol/H₂SO₄ to yield cis-5-methoxy derivatives (87% yield) .

Mechanistic Insight:

  • Acid catalysis protonates the epoxide oxygen, facilitating nucleophilic attack by methanol at the less hindered carbon.

  • Stereochemistry is retained due to chair-like transition state stabilization.

Enzymatic Resolution of Racemic Mixtures

While less common, enzymatic methods resolve racemic octahydro-isoindoles using lipases or esterases. For example, Pseudomonas fluorescens lipase selectively hydrolyzes trans-isomers, enriching the cis-enantiomer. A 72% ee was achieved after 24 h at 37°C .

Limitations:

  • Requires racemic starting material.

  • Lower yields compared to chemical methods.

Comparative Analysis of Methods

MethodYield Range (%)StereoselectivityScalabilityCost Efficiency
Catalytic Hydrogenation56–90HighIndustrialModerate
Reductive Amination78–100ExcellentHighHigh
Cycloaddition70–85Very HighLab-scaleLow
Epoxide Ring-Opening80–87ModerateMediumModerate
Enzymatic Resolution50–72VariableLowHigh

Chemical Reactions Analysis

Types of Reactions: : cis-5-Methoxy-octahydro-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

cis-5-Methoxy-octahydro-isoindole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which cis-5-Methoxy-octahydro-isoindole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Methoxy-substituted Isoindoles

The position of the methoxy substituent significantly impacts physicochemical and biological properties. For example:

  • cis-7-Methoxy-octahydro-isoindole : A regioisomer with the methoxy group at the 7th position. highlights that cyclization of substituted azidocinnamates can yield regioisomers (e.g., 5-methoxy vs. 7-methoxyindole carboxylates) in varying ratios depending on the starting material’s substitution pattern. For instance, 3-methoxy-azidocinnamate cyclizes to 5-methoxy and 7-methoxyindole derivatives in a 1:1 ratio, whereas dimethoxy derivatives favor a single regioisomer . This suggests that the 5-methoxy isomer (like cis-5-Methoxy-octahydro-isoindole) may exhibit distinct reactivity or stability compared to its 7-methoxy counterpart.

Stereoisomeric Variants

  • trans-5-Methoxy-octahydro-isoindole : Stereoisomerism alters molecular geometry and intermolecular interactions. The cis configuration imposes spatial constraints that could enhance binding affinity in chiral environments (e.g., enzyme active sites), whereas the trans isomer might display reduced steric hindrance or altered solubility.

Methoxy-substituted Tryptamines

lists 5-Methoxytryptamine and 7-Methoxytryptamine , which share a methoxy-substituted indole core but lack the octahydro-isoindole structure. Key differences include:

  • Biological Activity: Tryptamines with 5-methoxy groups (e.g., 5-MT) are known for serotonin receptor modulation, while isoindole derivatives may target distinct pathways due to conformational differences .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituent Position Stereochemistry Key Properties/Findings Reference
This compound Octahydro-isoindole 5-methoxy cis Rigid conformation; potential chiral specificity Inferred
trans-5-Methoxy-octahydro-isoindole Octahydro-isoindole 5-methoxy trans Reduced steric hindrance Hypothetical
5-Methoxytryptamine Indole 5-methoxy N/A Serotonin receptor modulation
7-Methoxytryptamine Indole 7-methoxy N/A Altered receptor binding profile
5-Methoxyindole-2-carboxylic acid Indole 5-methoxy N/A 42% yield via cyclization

Research Implications and Challenges

  • Synthetic Complexity : Achieving regioselective methoxy substitution and cis stereochemistry demands advanced catalytic strategies, as seen in the cyclization of azidocinnamates .
  • Biological Relevance: While 5-methoxy-tryptamines have established pharmacological roles, the biological activity of this compound remains speculative but warrants investigation due to its structural novelty.
  • Analytical Limitations : Differentiating regio- and stereoisomers requires high-resolution NMR or X-ray crystallography, as emphasized in ’s isolation of Zygocaperoside and Isorhamnetin-3-O glycoside .

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